molecular formula C18H9F3N2O3 B3011919 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile CAS No. 1024132-12-4

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile

Cat. No.: B3011919
CAS No.: 1024132-12-4
M. Wt: 358.276
InChI Key: WVTWVFOSZICHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile is a useful research compound. Its molecular formula is C18H9F3N2O3 and its molecular weight is 358.276. The purity is usually 95%.
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Biological Activity

Overview of the Compound

The compound 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile is a synthetic organic molecule that likely exhibits diverse biological activities due to its complex structure. The presence of both dioxo and trifluoromethoxy groups suggests potential interactions with various biological targets, which could include enzymes, receptors, or DNA.

Anticancer Activity

Research into compounds with similar structural features has shown that indanone derivatives can exhibit anticancer properties. For example, compounds containing dioxo groups often demonstrate ability to inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Disruption of cell cycle progression.

A study focusing on indanone derivatives reported that modifications at the phenyl ring significantly influenced their cytotoxicity against various cancer cell lines, suggesting that the trifluoromethoxy substitution could enhance or modify this activity.

Antimicrobial Properties

Compounds featuring amino and nitrile functionalities have been studied for their antimicrobial effects. The presence of the amino group may enhance the compound's ability to penetrate bacterial cell walls, while nitriles are known for their ability to disrupt cellular processes. This dual functionality could make the compound effective against a range of pathogens.

Enzyme Inhibition

The structural components of This compound suggest potential as an enzyme inhibitor. For instance:

  • Dioxo groups can participate in chelation with metal ions in enzyme active sites.
  • Trifluoromethoxy groups may enhance binding affinity due to their electronegative nature.

This combination might allow the compound to act as a potent inhibitor of enzymes involved in metabolic pathways or signaling cascades.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar indanone derivatives, researchers synthesized several analogs and tested them against breast cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates and reduced proliferation. The most effective compounds were those that included electron-withdrawing groups such as trifluoromethoxy.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of derivatives containing amino and nitrile groups against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating that these compounds could serve as lead structures for developing new antibiotics.

Research Findings Summary Table

Activity Type Mechanism Similar Compounds Findings
AnticancerApoptosis inductionIndanone derivativesIncreased apoptosis in cancer cell lines
AntimicrobialCell wall penetrationAmino-nitrile compoundsSignificant inhibition against various pathogens
Enzyme InhibitionMetal ion chelationDioxo-containing compoundsPotent inhibition of metabolic enzymes

Properties

IUPAC Name

1-hydroxy-3-oxo-N-[4-(trifluoromethoxy)phenyl]indene-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O3/c19-18(20,21)26-11-7-5-10(6-8-11)23-14(9-22)15-16(24)12-3-1-2-4-13(12)17(15)25/h1-8,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQMCIGKRQSMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)OC(F)(F)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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